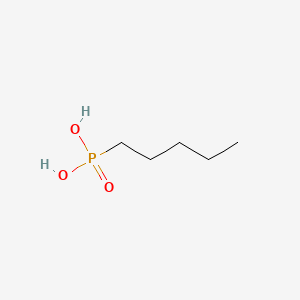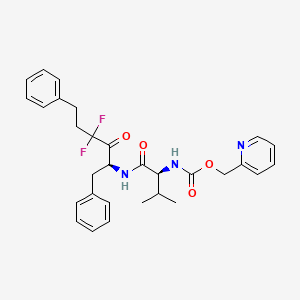
3'-Azido-2',3'-dideoxy-5-fluorocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-2’,3’-dideoxy-5-fluorocytidine: is a cytidine derivative known for its applications in click chemistry and as a nucleoside analog. This compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . Its chemical formula is C9H11FN6O3 and it has a molecular weight of 286.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-5-fluorocytidine typically involves the azidation of a suitable precursor. One common method involves the reaction of 2’,3’-dideoxy-5-fluorocytidine with an azidating agent such as sodium azide in the presence of a catalyst . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the hydroxyl group with an azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Azido-2’,3’-dideoxy-5-fluorocytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: It participates in CuAAC and SPAAC reactions due to the presence of the azide group.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts and alkyne-containing molecules are commonly used.
SPAAC Reactions: Strain-promoted reactions with molecules containing DBCO or BCN groups.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, CuAAC reactions yield 1,2,3-triazoles, while SPAAC reactions produce similar triazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3’-Azido-2’,3’-dideoxy-5-fluorocytidine is used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology and Medicine: This compound has shown potential as an antiviral agent. It inhibits telomerase activity and causes telomere shortening in human cells, making it a valuable tool in cancer research . Additionally, it has been studied for its pharmacokinetics and metabolism in animal models .
Industry: In the industrial sector, it is used in the development of new materials and pharmaceuticals due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-fluorocytidine involves its incorporation into DNA or RNA, leading to chain termination. This is due to the absence of a 3’-hydroxyl group, which is essential for the elongation of nucleic acid chains . The compound also inhibits telomerase, an enzyme responsible for maintaining telomere length, thereby inducing telomere shortening and cellular senescence .
Comparación Con Compuestos Similares
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog with similar antiviral properties.
Uniqueness: 3’-Azido-2’,3’-dideoxy-5-fluorocytidine is unique due to the presence of both an azide group and a fluorine atom, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry reactions and its potent antiviral properties make it a valuable compound in various fields of research .
Propiedades
Número CAS |
87190-80-5 |
|---|---|
Fórmula molecular |
C9H11FN6O3 |
Peso molecular |
270.22 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O3/c10-4-2-16(9(18)13-8(4)11)7-1-5(14-15-12)6(3-17)19-7/h2,5-7,17H,1,3H2,(H2,11,13,18)/t5-,6+,7+/m0/s1 |
Clave InChI |
WPVOAMIAPQZNOC-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)CO)N=[N+]=[N-] |
SMILES canónico |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
